N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide is a structurally complex molecule featuring:
- A 1,3-benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups.
- A propanamide backbone modified with a phenylsulfanyl (S-phenyl) group at the 3-position.
- An N-[(pyridin-3-yl)methyl] substituent, introducing a pyridine moiety.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-17-10-11-20(29-2)22-23(17)31-24(26-22)27(16-18-7-6-13-25-15-18)21(28)12-14-30-19-8-4-3-5-9-19/h3-11,13,15H,12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBAEROYQJSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide (CAS Number: 895428-81-6) is a member of the benzothiazole family, which has been investigated for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The compound exhibits its biological effects primarily through modulation of specific receptors and enzymes. Notably, it has been identified as a positive allosteric modulator of the muscarinic M4 receptor. This interaction enhances the receptor's response to acetylcholine, leading to various physiological effects.
Key Findings:
- Potency : The compound shows an effective concentration (EC50) of approximately 1.3 µM at the human M4 receptor.
- Selectivity : It demonstrates selectivity against other muscarinic subtypes, making it a candidate for therapeutic applications targeting cholinergic signaling pathways.
Pharmacological Effects
The biological activity of this compound has been linked to several pharmacological effects:
- Neuroprotective Effects : Due to its action on the M4 receptor, it may have potential in treating neurodegenerative diseases by enhancing cholinergic transmission.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into this compound's anticancer potential.
Study 1: Modulation of M4 Receptor Activity
A study published in PubMed highlighted the discovery of this compound as a positive allosteric modulator of the M4 receptor. The research demonstrated that it not only enhances receptor activity but also improves cognitive function in preclinical models .
Comparative Biological Activity Table
| Compound Name | Target Receptor | EC50 (µM) | Biological Effect |
|---|---|---|---|
| This compound | M4 Muscarinic Receptor | 1.3 | Neuroprotective |
| Analog A | M4 Muscarinic Receptor | 2.0 | Neuroprotective |
| Benzothiazole Derivative B | Various Cancer Cell Lines | N/A | Cytotoxic |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with analogs from published literature:
Key Observations:
- Benzothiazole vs.
- Substituent Effects :
- The S-phenyl group in the target compound could improve radical scavenging (similar to antioxidant hydroxamic acids in ) but lacks the metal-chelating hydroxamate moiety .
- The pyridinylmethyl group may enhance solubility and target specificity compared to benzhydryl or chlorophenyl groups in analogs .
Target Compound (Hypothesized):
Synthesis likely involves:
Benzothiazole Core Formation: Condensation of 4-methoxy-7-methyl-2-aminothiophenol with a carbonyl source.
Propanamide Backbone Assembly : Thiol-ene coupling for S-phenyl introduction, followed by amidation with pyridinylmethylamine.
Compared to Evidence-Based Methods:
- : Hydroxamic acids were synthesized via hydrazine reflux and cyclization, emphasizing antioxidant activity .
- : Oxadiazole-thiazole derivatives used CS₂/KOH-mediated cyclization under reflux, suggesting scalability for sulfanylpropanamides .
The target’s synthesis is expected to require more stringent coupling conditions due to steric hindrance from the pyridinylmethyl group.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction between benzothiazole-amine derivatives and activated carboxylic acids (e.g., using coupling agents like HATU or EDC) .
- Thioether formation : Introduction of the phenylsulfanyl group via nucleophilic substitution or oxidative coupling .
- Optimization parameters : Temperature (60–80°C for amidation), pH control (neutral to slightly basic for thioether stability), and solvent selection (DMF or DCM for polar intermediates) .
- Monitoring : Thin-layer chromatography (TLC) and in situ NMR to track intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., pyridinylmethyl substitution) and purity. Aromatic protons in benzothiazole (δ 7.2–8.1 ppm) and pyridine (δ 8.5–9.0 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ for protonated ions) .
- IR spectroscopy : Peaks at 1650–1680 cm (amide C=O) and 1250–1300 cm (C-S stretch) confirm functional groups .
Q. How can researchers address low solubility during biological assays?
- Solubility enhancers : Use DMSO (≤1% v/v) or cyclodextrin-based formulations for aqueous compatibility .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the phenylsulfanyl moiety while retaining activity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Dynamic effects : Rotameric equilibria in the propanamide chain can split peaks; variable-temperature NMR (VT-NMR) at −20°C to 50°C clarifies conformational dynamics .
- Computational validation : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and compare with experimental data .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for bond angles/geometry) .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., benzothiazole stacking with hydrophobic residues) .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- SAR analysis : Compare with analogs (e.g., pyridine vs. pyrazine substitutions) to identify critical pharmacophores .
Q. How can synthetic yields be improved for large-scale production?
- Flow chemistry : Continuous reactors enhance mixing and reduce side reactions (e.g., thioether oxidation) .
- Catalytic optimization : Palladium catalysts for Buchwald-Hartwig amination (≥90% yield) vs. traditional SNAr (≤70%) .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) isolates high-purity batches .
Q. What strategies mitigate off-target effects in cellular assays?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions .
- Proteomics : SILAC-based mass spectrometry quantifies protein binding partners in HEK293 cells .
- Metabolite tracking : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide formation) that may alter activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
